1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Description
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde characterized by an isopropyl group at the N1 position, methyl groups at the 3- and 5-positions, and an aldehyde functional group at the 4-position of the pyrazole ring. This compound has been listed as a discontinued product by CymitQuimica, though its structural analogs remain relevant in medicinal and materials chemistry due to their versatility as intermediates . The pyrazole core, coupled with its substituents, enables diverse reactivity, making it a scaffold of interest for further functionalization.
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDILHDCQLNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411717 | |
| Record name | 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890626-07-0 | |
| Record name | 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation with Substituents
The pyrazole core with 1-isopropyl and 3,5-dimethyl substitution is typically synthesized by condensation of appropriate hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example:
- Step 1: Condensation of isopropylhydrazine with 3,5-dimethyl-1,3-diketones or β-ketoesters to form the substituted pyrazole ring.
- Step 2: Isolation and purification of the 1-isopropyl-3,5-dimethylpyrazole intermediate.
Reaction Optimization and Yield Data
| Parameter | Typical Conditions | Effect on Yield and Selectivity |
|---|---|---|
| Temperature | 0–5°C during POCl₃ addition; RT for reaction | Lower temperatures reduce side reactions, improve selectivity |
| Solvent | DMF | Essential for Vilsmeier reagent formation |
| Molar ratio (POCl₃:Pyrazole) | 1.2–1.5:1 | Excess POCl₃ ensures complete formylation |
| Reaction time | 2–6 hours | Longer times may increase yield but risk decomposition |
| Workup | Quenching with ice-water, neutralization with sodium acetate | Prevents overreaction and stabilizes aldehyde |
Reported yields for the Vilsmeier-Haack formylation of substituted pyrazoles typically range from 60% to 85%, depending on the purity of starting materials and reaction control.
Purification and Characterization
- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures is standard.
- Characterization: Confirmed by NMR (aldehyde proton δ ~9.5–10 ppm), IR (C=O stretch ~1680 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 164 for this compound).
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Vilsmeier-Haack formylation | 1-Isopropyl-3,5-dimethylpyrazole | POCl₃, DMF, 0–5°C, 2–6 h | 60–85 | Most common, regioselective formylation |
| Oxidation of alcohol | 1-Isopropyl-3,5-dimethylpyrazole-4-methanol | PCC or MnO₂, dichloromethane, RT | 50–70 | Requires prior alcohol synthesis |
| Formylation of hydrazones | Pyrazole hydrazone derivatives | Acidic conditions, various formylating agents | Variable | Less common, more complex |
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Chemistry
Key Intermediate in Agrochemicals
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde plays a crucial role as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. These compounds are essential for enhancing crop protection and improving agricultural yields.
| Agrochemical Application | Function | Impact |
|---|---|---|
| Fungicides | Prevent fungal infections | Increases crop health |
| Herbicides | Control weed growth | Enhances yield by reducing competition |
Pharmaceutical Development
Synthesis of Therapeutic Agents
This compound is instrumental in the development of new pharmaceuticals. It is utilized to create compounds that target specific biological pathways, offering potential treatments for various diseases.
Case Study: Pyrazole Derivatives in Drug Development
A study highlighted the synthesis of pyrazole derivatives using this compound as a starting material. These derivatives exhibited promising biological activities against cancer cells and other diseases, showcasing the compound's potential in medicinal chemistry .
Material Science
Development of Advanced Materials
In material science, this compound is explored for its role in developing advanced materials such as polymers and coatings. These materials are designed to improve durability and resistance to environmental factors.
| Material Type | Application | Benefits |
|---|---|---|
| Polymers | Coatings for electronics | Enhanced durability |
| Coatings | Protective layers | Resistance to environmental damage |
Flavor and Fragrance Industry
Formulation of Aromatic Compounds
This compound is also used in the flavor and fragrance industry to formulate unique aromatic profiles that enhance consumer products. Its ability to provide distinctive scents makes it valuable in creating perfumes and flavorings.
Analytical Chemistry
Reagent for Detection Methods
In analytical chemistry, this compound serves as a reagent in various detection methods, aiding in the quantification of other substances. This application is crucial for quality control across different industries.
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Agricultural Chemistry | Agrochemicals | Key intermediate in fungicides/herbicides |
| Pharmaceutical Development | Drug synthesis | Development of therapeutic agents |
| Material Science | Advanced materials | Development of durable polymers |
| Flavor and Fragrance | Aromatic compounds | Formulation of unique scents |
| Analytical Chemistry | Detection methods | Reagent for substance quantification |
Mechanism of Action
The mechanism of action of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes due to the presence of nitrogen atoms in the pyrazole ring. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with structurally related pyrazole carbaldehydes, focusing on substituent variations, physicochemical properties, and applications.
Substituent Variations at the N1 Position
Notes:
- The 2-fluoroethyl substituent introduces electronegativity and metabolic stability, which are advantageous in drug design .
- The 4-bromophenyl group increases molecular weight and steric bulk, enabling participation in Suzuki-Miyaura couplings for further derivatization .
Functional Group and Core Modifications
Notes:
- Replacement of the aldehyde with a sulfonyl chloride (C₈H₁₃ClN₂O₂S) transforms the compound into a reactive electrophile, suitable for synthesizing sulfonamides or sulfonate esters .
- Dihydropyrazole analogs (e.g., 4,5-dihydro-1H-pyrazole carbaldehydes) exhibit partial saturation of the pyrazole ring, altering electronic properties and conformational flexibility .
Biological Activity
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (ID: C9H14N2O) is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications, supported by relevant data and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a pyrazole ring with an isopropyl group at the nitrogen atom and two methyl groups at positions 3 and 5. This unique structure influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of nitrogen atoms allows the compound to form hydrogen bonds and participate in proton transfer processes. This interaction can modulate several biochemical pathways, leading to its observed effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial growth.
- Receptor Modulation : It may act on receptors that mediate various physiological responses.
Biological Activities
Recent studies have indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary investigations suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, possibly through inhibition of pro-inflammatory cytokines .
- Antioxidant Effects : Some studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory effects of this compound in a rat model of induced inflammation. The administration of this compound resulted in a marked reduction in paw edema and serum levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential as a therapeutic agent for inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity profile of this compound can be contrasted with other pyrazole derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | C8H10N2O | Moderate antimicrobial activity |
| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | C13H14BrN2O | Strong anti-inflammatory effects |
| 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde | C8H12N2O | Limited biological activity reported |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The Vilsmeier-Haack reaction is a key method for synthesizing pyrazole-carboxaldehydes. For analogs like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of the formylation agent) significantly impact yield. For example, using DMF/POCl₃ under controlled anhydrous conditions at 0–5°C minimizes side reactions . Data from similar compounds suggest that substituting the isopropyl group may require longer reaction times (8–12 hours) due to steric hindrance.
Q. How can spectroscopic and crystallographic data validate the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, SC-XRD at 100 K revealed planar pyrazole rings with bond angles consistent with aromaticity (mean C–C bond length: 1.39 Å, R-factor: 0.080) . FT-IR and ¹H/¹³C NMR should confirm aldehyde proton signals (~9.8 ppm) and carbonyl stretching (~1680 cm⁻¹). Discrepancies in spectral data may indicate impurities or tautomeric shifts .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for pyrazole-carboxaldehyde derivatives?
- Methodological Answer : Variability in bioactivity (e.g., antioxidant or anti-inflammatory effects) often stems from substituent electronic effects or assay conditions. For example, derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) show enhanced activity due to increased electrophilicity at the aldehyde group . To validate results, use standardized assays (e.g., DPPH radical scavenging for antioxidants) and compare IC₅₀ values across multiple trials. Cross-referencing with computational studies (e.g., DFT-based HOMO-LUMO analysis) can clarify structure-activity relationships .
Q. What strategies improve the stability of pyrazole-carboxaldehydes under experimental storage conditions?
- Methodological Answer : Aldehydes are prone to oxidation and hydration. Stability studies on analogous compounds recommend storage under inert atmospheres (N₂/Ar) at –20°C in amber vials. Adding stabilizers like BHT (0.1% w/w) or using anhydrous solvents (e.g., THF or DCM) reduces degradation. Monitor purity via HPLC with UV detection (λ = 254 nm) to track aldehyde decomposition products .
Q. How can solubility challenges be addressed in biological or catalytic applications of this compound?
- Methodological Answer : Poor aqueous solubility is common for lipophilic pyrazoles. Use co-solvents (e.g., DMSO ≤5% v/v) or formulate as nanoparticles via solvent evaporation. For catalytic applications, immobilization on mesoporous silica (e.g., SBA-15) enhances dispersion and recyclability. Solubility parameters (Hansen solubility sphere) can guide solvent selection .
Critical Research Considerations
Q. What mechanistic insights explain regioselectivity in pyrazole functionalization?
- Methodological Answer : Regioselectivity in formylation is governed by steric and electronic factors. For 1-isopropyl derivatives, the bulky isopropyl group at N1 directs electrophilic attack to the less hindered C4 position. Computational modeling (e.g., Fukui indices) can predict reactive sites .
Q. How do computational methods enhance the design of pyrazole-based catalysts?
- Methodological Answer : Molecular docking and MD simulations identify binding affinities in catalytic pockets. For instance, the aldehyde group’s electrophilicity can activate substrates in organocatalytic reactions. Pair with QSAR models to optimize substituent effects on turnover frequency .
Q. What are the limitations of using pyrazole-carboxaldehydes in heterocyclic cascade reactions?
- Methodological Answer : Aldehyde reactivity can lead to undesired side reactions (e.g., aldol condensation). Mitigate this by using mild bases (e.g., K₂CO₃) and low temperatures. For example, in Schiff base formation, stoichiometric control (1:1 aldehyde:amine) minimizes polymerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
